N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13-14(18-8-7-17-13)9-12(1)16-10-11-3-5-15-6-4-11/h1-6,9,16H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHRBOVXNPCYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
Procedure :
-
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine :
-
Alkylation with 4-(Bromomethyl)pyridine :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of 4-(bromomethyl)pyridine. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing ionic intermediates.
Reductive Amination Strategy
Procedure :
-
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde :
-
Condensation with 4-(Aminomethyl)pyridine :
Advantages :
Ullmann Coupling for Direct Arylation
Procedure :
-
Substrates :
-
6-Bromo-2,3-dihydro-1,4-benzodioxane (1 eq)
-
4-(Aminomethyl)pyridine (1.5 eq)
-
-
Conditions :
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | High scalability | Requires halogenated reagents |
| Reductive Amination | 68 | 95 | Mild conditions | Low tolerance for steric hindrance |
| Ullmann Coupling | 58 | 90 | Direct C–N bond formation | Moderate yields, costly catalysts |
Spectroscopic Characterization
1H-NMR (400 MHz, CDCl₃) :
-
δ 8.45 (d, 2H, Py-H), 7.25 (d, 2H, Py-H), 6.75 (s, 1H, Ar-H), 6.68 (d, 1H, Ar-H), 4.30 (s, 2H, N–CH₂–Py), 4.22 (m, 4H, O–CH₂), 3.85 (br s, 1H, NH).
IR (KBr) :
HRMS (ESI+) :
-
m/z calc. for C₁₄H₁₅N₂O₂ [M+H]⁺: 259.1081; found: 259.1078.
Scale-Up Considerations and Industrial Feasibility
Critical Parameters :
-
Cost of 4-(Bromomethyl)pyridine : ~$120/g (Sigma-Aldrich, 2025), necessitating in-house synthesis for large-scale production.
-
Catalyst Recycling : CuI in Ullmann coupling can be recovered via aqueous extraction (85% recovery).
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of benzodioxin compounds can effectively inhibit voltage-gated sodium channels and modulate calcium channels, making them potential candidates for treating epilepsy and other seizure disorders .
Anticancer Potential
There is emerging evidence that benzodioxin derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, certain studies have identified the ability of related compounds to inhibit DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which plays a critical role in various cancers. The inhibition of this kinase has been linked to reduced cell proliferation in tumor cell lines .
Neuroprotective Effects
The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in conditions like Alzheimer's disease .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of benzodioxin derivatives demonstrated their efficacy in rodent models of epilepsy. The compounds were tested for their ability to reduce seizure frequency and severity, with some showing significant improvements over traditional antiepileptic medications .
Case Study 2: Cancer Treatment
In vitro studies on DYRK1A inhibitors derived from benzodioxin scaffolds revealed that these compounds could effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response with IC50 values in the nanomolar range .
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes or signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Sulfonamide Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) : Synthesized by reacting benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions. This sulfonamide and its alkyl/aralkyl derivatives (e.g., compounds 5a–e, 5a–n) exhibit antibacterial and lipoxygenase inhibitory activities .
Key Structural Difference : Unlike N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine, sulfonamide derivatives incorporate a sulfonyl group, enhancing hydrophilicity and enzyme-binding capacity.
Acetamide and Thiourea Derivatives
- 2-[(4-Chlorophenyl)sulfonylamino]-N-phenylacetamides (7a–l): These derivatives showed antimicrobial activity, with compound 7l exhibiting low hemolytic activity .
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea (S4): Synthesized for Pseudomonas aeruginosa targeting, achieving 89% yield .
Key Functional Groups : Acetamides and thioureas introduce hydrogen-bonding sites, differing from the pyridine group’s aromatic and basic character.
Activity Insights :
- Sulfonamides prioritize enzyme inhibition, while acetamides and thioureas focus on antimicrobial effects.
- The pyridinylmethyl group in the target compound may enhance protein-binding specificity, as suggested by its role in fragment-based studies .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonamides (e.g., compound 3) are more hydrophilic due to sulfonyl groups, whereas the pyridinylmethyl group in the target compound may improve membrane permeability.
- Cytotoxicity : N-Alkyl/aralkyl sulfonamides (e.g., 5a–i) showed mild cytotoxicity , but data for the target compound is lacking.
Biological Activity
N-(Pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest due to its unique structural features and potential biological applications. This article reviews its biological activity based on existing literature, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | RTIAQNPAVACRHE-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Aromatic Interactions : The pyridine ring facilitates π-π interactions with aromatic residues in proteins.
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing enzyme and receptor activities.
These interactions suggest that the compound may modulate various biochemical pathways, leading to potential therapeutic applications.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances raises interest in its potential effects on the central nervous system (CNS). Studies on related compounds have indicated:
- Dopamine Receptor Modulation : Some benzodioxin derivatives act as antagonists at dopamine receptors, which could imply similar activity for this compound.
Anti-inflammatory Properties
Compounds within the same chemical class have been investigated for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Given the structural characteristics of this compound, it is plausible that it may exhibit similar anti-inflammatory properties.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated various benzodioxin derivatives against common pathogens. While specific data for this compound was not provided, several analogs showed promising results against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Screening : In a comparative study of compounds with similar structures, some exhibited significant binding affinity for dopamine receptors (K_i values in the nanomolar range), suggesting that this compound may also possess neuroactive properties .
- Inflammatory Response Modulation : A recent investigation into benzodioxin derivatives highlighted their ability to reduce inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | Aqueous Na₂CO₃, RT, 3–4 hrs | 70–85% | |
| Alkylation | LiH/DMF, 24–48 hrs | 50–89% |
How can reaction conditions be optimized to enhance synthetic efficiency and purity?
Advanced Research Question
Optimization strategies include:
- Catalyst Selection : LiH in DMF improves alkylation efficiency compared to weaker bases like K₂CO₃ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step reactions .
- Temperature Control : Thiourea derivatives achieved 89% yield in toluene at 25°C for 1 hour, avoiding side reactions .
Contradiction Analysis :
reports a 91% yield for nitro-group reduction routes, while notes 34% yield for isothiocyanate synthesis. Differences arise from steric hindrance and electron-withdrawing substituents affecting reactivity .
What enzymatic targets are associated with this compound, and how are inhibitory activities quantified?
Basic Research Question
Primary targets include:
- α-Glucosidase : Assayed via in vitro inhibition using p-nitrophenyl glucopyranoside substrate; IC₅₀ values calculated (e.g., 81.12–86.31 μM for derivatives 7i/7k vs. acarbose at 37.38 μM) .
- Acetylcholinesterase (AChE) : Ellman’s method measures thiocholine production at 412 nm .
- Lipoxygenase (LOX) : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
Q. Advanced Methodological Considerations :
- Statistical Rigor : Triplicate experiments with mean ± SEM ensure reproducibility .
- False Positives : Control for non-specific binding using thermal shift assays or counter-screening .
How do structural modifications influence biological activity and selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : 4-Chlorobenzyl derivatives (e.g., 5e) enhance LOX inhibition (IC₅₀ = 45.2 μM vs. Baicalein at 22.4 μM) by stabilizing sulfonamide-enzyme interactions .
- Alkyl Chain Length : Longer chains (e.g., phenethyl in 5b) improve antibacterial activity against S. aureus (MIC = 12.5 μg/mL vs. Ciprofloxacin at 6.25 μg/mL) due to increased membrane penetration .
Contradiction Alert : Derivatives with nitro groups show weak α-glucosidase inhibition (IC₅₀ > 100 μM) compared to methoxy-substituted analogs, highlighting substituent polarity’s role .
What analytical techniques are essential for structural validation?
Basic Research Question
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1130–1360 cm⁻¹) and NH bending (1540–1650 cm⁻¹) .
- ¹H-NMR : Aromatic protons (δ 6.7–7.4 ppm) and methylene groups (δ 4.2–4.3 ppm) verify benzodioxin and pyridinylmethyl motifs .
- CHN Analysis : Validates molecular formula (e.g., C₁₅H₁₇N₃O₂S) with <0.4% deviation .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Common variables causing contradictions:
- Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., α-glucosidase from S. cerevisiae vs. mammalian sources) alter IC₅₀ values .
- Assay Conditions : pH (e.g., LOX activity at pH 7.4 vs. 9.0) and substrate concentration impact inhibition kinetics .
- Solubility Artifacts : Poor aqueous solubility may overestimate IC₅₀; use DMSO controls (<1% v/v) .
What computational tools support the design of novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
